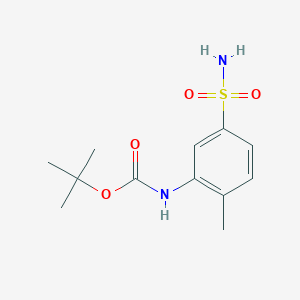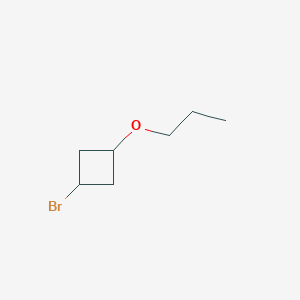
1-bromo-3-propoxycyclobutane,Mixtureofdiastereomers
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-3-propoxycyclobutane is an organic compound that exists as a mixture of diastereomers. Diastereomers are stereoisomers that are not related as mirror images and are not enantiomers. This compound features a cyclobutane ring substituted with a bromine atom and a propoxy group at the 1 and 3 positions, respectively.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclobutane, which is then functionalized to introduce the bromine and propoxy groups.
Bromination: Cyclobutane can be brominated using bromine (Br₂) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to form 1-bromocyclobutane.
Propoxylation: The 1-bromocyclobutane is then reacted with propanol in the presence of a base such as sodium hydride (NaH) to introduce the propoxy group at the 3 position, resulting in 1-bromo-3-propoxycyclobutane.
Industrial Production Methods: Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times.
Types of Reactions:
Substitution Reactions: 1-Bromo-3-propoxycyclobutane can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines.
Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction Reactions: The compound can be reduced to remove the bromine atom using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products:
Substitution: Formation of 3-propoxycyclobutanol, 3-propoxycyclobutanenitrile, or 3-propoxycyclobutylamine.
Oxidation: Formation of 3-propoxycyclobutanone or 3-propoxycyclobutanoic acid.
Reduction: Formation of 3-propoxycyclobutane.
科学研究应用
1-Bromo-3-propoxycyclobutane is used in various scientific research applications due to its unique structure and reactivity:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in stereochemical studies.
Biology: It is used in the study of enzyme-catalyzed reactions involving halogenated compounds.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-bromo-3-propoxycyclobutane involves its interaction with various molecular targets depending on the type of reaction it undergoes. For example:
Nucleophilic Substitution: The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached.
Oxidation: The propoxy group undergoes oxidation, leading to the formation of carbonyl compounds.
Reduction: The bromine atom is removed, resulting in the formation of a hydrocarbon.
相似化合物的比较
1-Bromo-3-propoxycyclobutane can be compared with other similar compounds such as:
1-Bromo-2-propoxycyclobutane: Differing in the position of the propoxy group.
1-Bromo-3-methoxycyclobutane: Differing in the alkoxy group attached to the cyclobutane ring.
1-Chloro-3-propoxycyclobutane: Differing in the halogen atom attached to the cyclobutane ring.
Uniqueness:
Stereochemistry: The presence of multiple stereocenters in 1-bromo-3-propoxycyclobutane results in a mixture of diastereomers, which can have different physical and chemical properties.
Reactivity: The combination of bromine and propoxy groups provides unique reactivity patterns that can be exploited in various chemical transformations.
属性
IUPAC Name |
1-bromo-3-propoxycyclobutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c1-2-3-9-7-4-6(8)5-7/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKJKBCNRWXFLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1CC(C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![{octahydrocyclopenta[b]pyran-2-yl}methanesulfonylchloride,Mixtureofdiastereomers](/img/structure/B13524796.png)



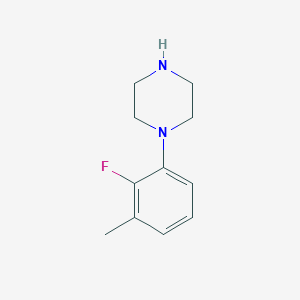
![2-[(Tert-butyldimethylsilyl)oxy]-2-phenylacetaldehyde](/img/structure/B13524817.png)
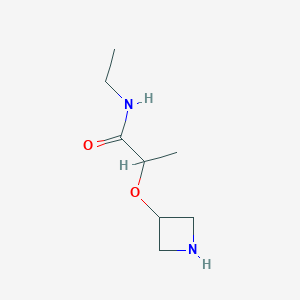
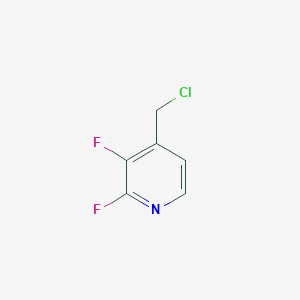
![Methyl[1-(pyrimidin-2-yl)ethyl]aminedihydrochloride](/img/structure/B13524849.png)
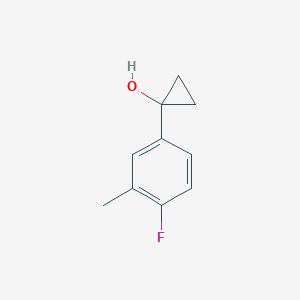
![rac-(3aR,7aS)-octahydro-1H-pyrrolo[3,2-c]pyridinedihydrochloride,cis](/img/structure/B13524858.png)
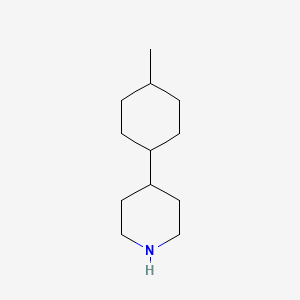
![2-{3-[(tert-butoxy)carbonyl]-2,5-dimethyl-1H-pyrrol-1-yl}aceticacid](/img/structure/B13524874.png)
